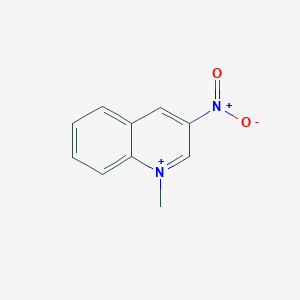
1-Methyl-3-nitroquinolin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-nitroquinolin-1-ium is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry
准备方法
The synthesis of 1-Methyl-3-nitroquinolin-1-ium typically involves the nitration of 1-methylquinoline. This process can be carried out using various nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and concentration of reagents, are crucial for achieving high yields and purity of the product.
Industrial production methods for quinoline derivatives often involve catalytic processes and green chemistry approaches to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted .
化学反应分析
1-Methyl-3-nitroquinolin-1-ium undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cycloaddition: The compound can participate in cycloaddition reactions, forming new ring structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-Methyl-3-nitroquinolin-1-ium has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their antimalarial activity, and this compound is being explored for similar therapeutic uses.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
作用机制
The mechanism of action of 1-Methyl-3-nitroquinolin-1-ium involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound can also intercalate into DNA, disrupting its function and leading to cell death in cancer cells .
相似化合物的比较
1-Methyl-3-nitroquinolin-1-ium can be compared with other quinoline derivatives such as:
Quinoline: The parent compound, known for its antimalarial properties.
Isoquinoline: A structural isomer with different chemical properties and applications.
Chloroquine: A well-known antimalarial drug derived from quinoline.
属性
CAS 编号 |
51494-83-8 |
|---|---|
分子式 |
C10H9N2O2+ |
分子量 |
189.19 g/mol |
IUPAC 名称 |
1-methyl-3-nitroquinolin-1-ium |
InChI |
InChI=1S/C10H9N2O2/c1-11-7-9(12(13)14)6-8-4-2-3-5-10(8)11/h2-7H,1H3/q+1 |
InChI 键 |
ILCYXRFLLOOCTL-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1=CC(=CC2=CC=CC=C21)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



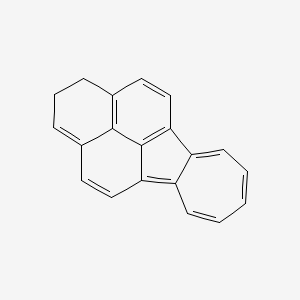
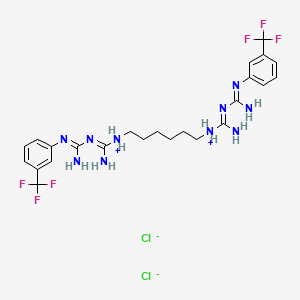
![2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14649963.png)
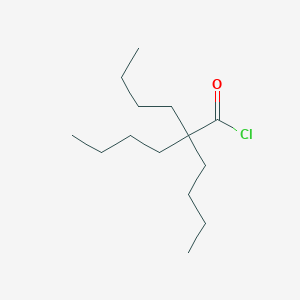
![2,2'-[(2-Ethylhexyl)imino]diethanol](/img/structure/B14649993.png)
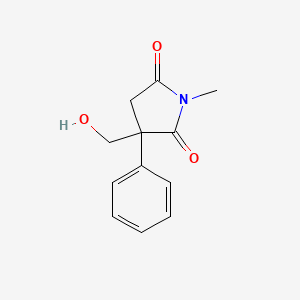
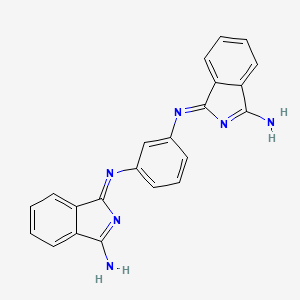
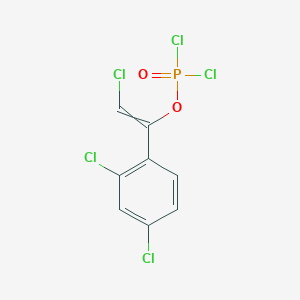
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)
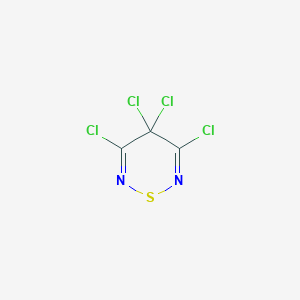
![2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane](/img/structure/B14650022.png)
![[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14650031.png)

